Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate
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Overview
Description
“Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also has a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the formation of the ester group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyridine rings, as well as the ester group. The chloropyridinyl group might contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloropyridinyl group might make the compound more polar and could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Novel Synthesis Techniques : Research has developed novel and efficient one-pot synthesis methods for creating compounds with potential for further chemical modifications and applications in medicinal chemistry. For instance, the three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate or guanidinium hydrochloride in the presence of piperidine leads to the formation of complex compounds with self-assembly and H-bonding capabilities (Bararjanian et al., 2010).
- Crystal Structure and Bioactivity : Crystal structure analysis of certain derivatives reveals insights into the molecular arrangement and potential bioactivity. For instance, the synthesis and structural characterization of novel compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime show nonplanar molecular configurations with potential inhibitory activities toward fungi (Xue Si-jia, 2011).
Pharmaceutical Applications
- Drug Development : The synthesis and evaluation of derivatives for pharmaceutical applications highlight the compound's relevance. For example, research on sila-analogues of high-affinity, selective σ ligands indicates the potential for developing compounds with specific receptor affinities, which could be useful in treating neurological disorders or as tools in neuropharmacological research (Tacke et al., 2003).
- Mesomorphic Behavior and Luminescence : Studies also explore the mesomorphic behavior and photo-luminescent properties of derivatives, which could have applications in materials science and optoelectronics. For example, the synthesis and characterization of 1,3,4-oxadiazole derivatives show cholesteric and nematic/smectic A mesophases, along with notable photoluminescence, suggesting potential for development into novel luminescent materials (Jie Han et al., 2010).
Chemical Reactivity and Mechanistic Studies
- Reactivity and Mechanism : Investigations into the reactivity and mechanism of action of derivatives have been conducted, providing insights into the chemical properties and potential reactions of Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate. For example, studies on the electrophilic substitution of 1-[3-methyl-2-(2-thiolanylthio)-butyl]piperidine and semicyclic dithioacetals reveal pathways for synthesis and functionalization of complex organic molecules (C. Birk & J. Voss, 1996).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Properties
IUPAC Name |
methyl 2-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)15-7-3-2-6-14(15)18(23)22-10-4-5-13(12-22)26-17-8-9-21-11-16(17)20/h2-3,6-9,11,13H,4-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVTGHDSNBURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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